8-Chlorotheophylline-d6

Beschreibung

BenchChem offers high-quality 8-Chlorotheophylline-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chlorotheophylline-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

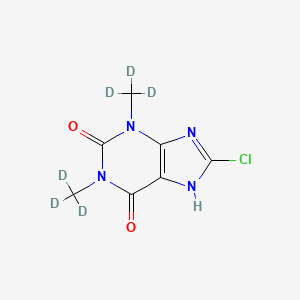

IUPAC Name |

8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGNEOBDRVTHA-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chlorotheophylline-d6, a deuterated analog of the stimulant 8-Chlorotheophylline (B119741). This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies.

Synthesis of 8-Chlorotheophylline-d6

The synthesis of 8-Chlorotheophylline-d6 is a two-step process that begins with the preparation of the deuterated precursor, Theophylline-d6, followed by chlorination at the 8-position.

Synthesis of Theophylline-d6

The synthesis of Theophylline-d6 can be achieved through the condensation of deuterated precursors. A plausible synthetic route involves the reaction of N,N'-dimethylurea-d6 with a suitable C3 synthon. Commercially available Theophylline-d6 (1,3-Dimethylxanthine-d6) can also be utilized as the starting material for the subsequent chlorination step.[1][2]

Chlorination of Theophylline-d6 to Yield 8-Chlorotheophylline-d6

The final step involves the chlorination of Theophylline-d6. A well-established method for the chlorination of theophylline (B1681296) at the 8-position is the use of N-chlorosuccinimide (NCS).[3][4][5] This method is preferred due to its milder reaction conditions and avoidance of highly toxic reagents like chlorine gas.[3][5]

Experimental Protocol:

-

Dissolution: Dissolve Theophylline-d6 in an aqueous solvent.

-

Reaction with NCS: Add N-chlorosuccinimide to the solution. The molar ratio of Theophylline-d6 to NCS should be optimized, typically starting with a 1:1 to 1:1.3 ratio.[4]

-

Temperature Control: Maintain the reaction temperature between 50-80°C.[3][4]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature to precipitate the crude 8-Chlorotheophylline-d6.

-

Purification: The crude product can be purified by recrystallization. This typically involves dissolving the crude solid in a dilute aqueous sodium hydroxide (B78521) solution, followed by acidification with a dilute acid (e.g., hydrochloric or sulfuric acid) to a pH of 3-3.5 to precipitate the purified product.[3][4]

-

Drying: Filter the purified solid and dry it under vacuum.

The expected yield for the non-deuterated analog using this method is reported to be between 88-90% with a purity of over 99% as determined by HPLC.[5]

Synthesis Workflow:

Characterization of 8-Chlorotheophylline-d6

A comprehensive characterization of the synthesized 8-Chlorotheophylline-d6 is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 8-Chlorotheophylline-d6 and separating it from any unreacted starting material or by-products.

Experimental Protocol:

-

Column: A reversed-phase C18 or C8 column is suitable for the separation.[][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M H3PO4-triethylamine, pH 2.8, or 0.1 M ammonium (B1175870) acetate, pH 3.4) and an organic solvent like acetonitrile (B52724) is commonly used.[][7] The gradient or isocratic conditions should be optimized to achieve good separation. A typical mobile phase composition is acetonitrile and buffer in a ratio of approximately 22:78 (v/v).[]

-

Detection: UV detection at a wavelength of around 229 nm or 280 nm is appropriate for this compound.[]

-

Internal Standard: For quantitative analysis, a non-deuterated 8-Chlorotheophylline standard can be used.

Data Presentation:

| Parameter | Value |

| Purity (by HPLC) | >99% (expected) |

| Retention Time | To be determined experimentally |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of 8-Chlorotheophylline-d6 and determining the degree of deuterium (B1214612) incorporation.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this analysis.

-

Analysis Mode: Both positive and negative ion modes can be employed. The protonated molecule [M+H]+ and the deprotonated molecule [M-H]- would be expected.

-

Expected Molecular Ion: The theoretical exact mass of 8-Chlorotheophylline-d6 (C7HD6ClN4O2) is approximately 220.06 g/mol .[8] The mass spectrum should show a prominent peak corresponding to this mass.

-

Isotopic Distribution: The isotopic pattern of the molecular ion peak will confirm the presence of six deuterium atoms.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C7HD6ClN4O2 |

| Molecular Weight | 220.65 g/mol [8] |

| [M+H]+ (m/z) | ~221.07 |

| [M-H]- (m/z) | ~219.05 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of the deuterium labels.

Experimental Protocol:

-

¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the two methyl groups present in the non-deuterated 8-Chlorotheophylline, which typically appear around 3.3 and 3.5 ppm. The remaining proton signals, if any, would be observed.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling. Theoretical and experimental chemical shifts for the non-deuterated analog have been reported and can be used as a reference.[9]

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their presence and chemical environment.

Data Presentation:

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | Absence of methyl proton signals |

| ¹³C | Signals corresponding to the purine (B94841) ring and deuterated methyl groups |

| ²H | Signals corresponding to the deuterated methyl groups |

Characterization Workflow:

Summary of Quantitative Data

The following table summarizes the key quantitative data for 8-Chlorotheophylline-d6.

| Parameter | Value | Reference |

| CAS Number | 1346598-95-5 | [8] |

| Molecular Formula | C7HD6ClN4O2 | [8] |

| Molecular Weight | 220.65 g/mol | [8] |

| Purity (by HPLC) | >99% (Target) | |

| Isotopic Enrichment | >98% (Target) |

This technical guide provides a framework for the synthesis and characterization of 8-Chlorotheophylline-d6. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and thorough characterization of this deuterated analog will enable its confident use in demanding research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 4. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 5. 8-chlorotheophylline preparation method (2013) | Yuan Xiangfu | 2 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. jchps.com [jchps.com]

Physicochemical Properties of 8-Chlorotheophylline-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline (B119741). This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 8-Chlorotheophylline-d6. Due to the limited availability of experimental data for the deuterated species, computed values and data for the non-deuterated parent compound, 8-Chlorotheophylline, are also provided for reference.

| Property | 8-Chlorotheophylline-d6 | 8-Chlorotheophylline | Data Type |

| Chemical Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[1] | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione[2] | - |

| CAS Number | 1346598-95-5[3][4] | 85-18-7[5] | - |

| Molecular Formula | C₇HD₆ClN₄O₂[3][4] | C₇H₇ClN₄O₂[2][5] | - |

| Molecular Weight | 220.65 g/mol [3][4] | 214.61 g/mol [2][5] | - |

| Monoisotopic Mass | 220.0634136 Da[1] | 214.0257532 Da[6] | Computed |

| Melting Point | Not available | 288 - 292 °C[7] | Experimental |

| Boiling Point | Not available | Not available | - |

| XLogP3 | 0.9[1] | 0.9[6] | Computed |

| Solubility | Not available | Not available | - |

| pKa | Not available | Not available | - |

Experimental Protocols

Melting Point Determination

The melting point of 8-Chlorotheophylline-d6 can be determined using a standard melting point apparatus (e.g., capillary tube method).

Methodology:

-

A small, dry sample of 8-Chlorotheophylline-d6 is packed into a capillary tube.

-

The tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination

The solubility of 8-Chlorotheophylline-d6 in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method.

Methodology:

-

An excess amount of 8-Chlorotheophylline-d6 is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of 8-Chlorotheophylline-d6 in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry.

Methodology (Potentiometric Titration):

-

A known concentration of 8-Chlorotheophylline-d6 is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

The pKa value is determined from the half-equivalence point of the resulting titration curve.

Biological Context and Signaling Pathways

8-Chlorotheophylline is a xanthine (B1682287) derivative, similar to caffeine (B1668208) and theophylline. Its primary mechanisms of action are as a central nervous system stimulant and an adenosine (B11128) receptor antagonist.[2][6] The stimulant properties of 8-chlorotheophylline are utilized to counteract the sedative effects of antihistamines like diphenhydramine (B27) in combination products such as dimenhydrinate.[2][6]

Theophylline, the parent compound, exerts its effects through several mechanisms, including:

-

Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic AMP (cAMP), resulting in bronchodilation.[8][9][10]

-

Antagonism of adenosine receptors: This action contributes to its stimulant and bronchodilator effects.[8][9]

-

Activation of histone deacetylases (HDACs): This is thought to contribute to its anti-inflammatory effects.[11]

The following diagrams illustrate the primary signaling pathway and a general workflow for physicochemical analysis.

References

- 1. 8-Chlorotheophylline-d6 | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. 8-Chlorotheophylline-D6 | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]

- 6. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 8-Chlorotheophylline-d6 (CAS: 1346598-95-5)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline-d6 (8-CTP-d6) is the stable isotope-labeled (SIL) analogue of 8-Chlorotheophylline (8-CTP).[] With six deuterium (B1214612) atoms incorporated into its two N-methyl groups, 8-CTP-d6 serves as an ideal internal standard for quantitative bioanalytical assays. Its physicochemical properties are nearly identical to the parent compound, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation by mass spectrometry.

The unlabeled parent compound, 8-CTP, is a xanthine (B1682287) derivative with central nervous system (CNS) stimulant properties similar to caffeine.[2][3] Its primary therapeutic application is as a component of the antiemetic drug dimenhydrinate, where it is combined with diphenhydramine.[3][4][5] The stimulant action of 8-CTP counteracts the drowsiness induced by diphenhydramine, a first-generation antihistamine.[2][3] The mechanism of action involves the blockade of adenosine (B11128) receptors, which leads to increased neuronal firing and CNS excitation.[2][3] Given this therapeutic role, robust analytical methods are essential for pharmacokinetic, metabolic, and quality control studies, where 8-CTP-d6 is an invaluable tool.

This guide provides a comprehensive overview of 8-CTP-d6, including its properties, a proposed synthesis workflow, its application as an internal standard, and a detailed protocol for its use in a quantitative LC-MS/MS assay.

Physicochemical Properties and Data

The fundamental properties of 8-Chlorotheophylline-d6 are summarized below. This data is critical for method development, storage, and handling.

| Property | Value | Reference |

| CAS Number | 1346598-95-5 | [][4][6] |

| Molecular Formula | C₇HD₆ClN₄O₂ | [][4][6] |

| Molecular Weight | 220.65 g/mol | [][4][6] |

| IUPAC Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | [][7] |

| Synonyms | 8-chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione; 1,3-(Dimethyl-d6)-8-chloroxanthine | [] |

| Appearance | Off-white Solid | [] |

| Purity | ≥98% | [] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [] |

| Storage | Store at 2-8°C | [] |

Synthesis and Isotopic Labeling

The synthesis of 8-Chlorotheophylline-d6 involves the introduction of two trideuteriomethyl (-CD₃) groups onto a xanthine precursor. While specific manufacturing protocols are proprietary, a logical and common approach is the N-alkylation of 8-chloroxanthine (B83001) using a deuterated methylating agent.

Application in Quantitative Analysis

The primary application of 8-CTP-d6 is as an internal standard (IS) in quantitative mass spectrometry-based assays. The use of a stable isotope-labeled IS is the gold standard in bioanalysis for its ability to accurately correct for variations in sample preparation, matrix effects, and instrument response.[8]

Key Advantages:

-

Co-elution: 8-CTP-d6 co-elutes with the unlabeled analyte (8-CTP), ensuring that both experience the same matrix effects during ionization.

-

Correction for Sample Loss: It accurately tracks the analyte through multi-step extraction procedures (e.g., protein precipitation, liquid-liquid extraction), correcting for any physical loss.

-

Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the method's precision and accuracy are significantly enhanced.

The typical workflow for using 8-CTP-d6 in a bioanalytical setting involves spiking the IS into all samples, including calibration standards, quality controls, and unknown study samples, prior to any extraction steps.

References

- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. rjptonline.org [rjptonline.org]

- 6. 8-Chlorotheophylline-D6 | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]

- 7. 8-Chlorotheophylline-d6 | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Isotopic Purity of 8-Chlorotheophylline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 8-Chlorotheophylline-d6, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline. This document is intended to be a core resource for researchers utilizing 8-Chlorotheophylline-d6 as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), and in metabolic studies.

8-Chlorotheophylline-d6 is a synthetically derived molecule where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an ideal internal standard for bioanalytical methods. The accuracy and reliability of quantitative data obtained using this internal standard are directly dependent on its isotopic purity.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of a deuterated compound refers to the percentage of the material that consists of the desired deuterated species. It is crucial to differentiate this from chemical purity, which is the percentage of the desired chemical entity, regardless of its isotopic composition. For use as an internal standard, both high chemical and isotopic purity are essential.

While a specific Certificate of Analysis for a commercial batch of 8-Chlorotheophylline-d6 is not publicly available, this guide presents a typical, illustrative isotopic distribution for a high-quality standard.

Table 1: General Properties of 8-Chlorotheophylline-d6

| Property | Value |

| Chemical Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

| Synonyms | 8-Chloro-1,3-(dimethyl-d6)xanthine |

| CAS Number | 1346598-95-5 |

| Molecular Formula | C₇HD₆ClN₄O₂ |

| Molecular Weight | 220.65 g/mol |

| Appearance | Off-white solid |

Table 2: Illustrative Isotopic Purity of 8-Chlorotheophylline-d6

| Isotopic Species | Description | Representative Abundance (%) |

| d6 | Fully deuterated | 98.5 |

| d5 | Loss of one deuterium | 1.2 |

| d4 | Loss of two deuteriums | 0.2 |

| d3 | Loss of three deuteriums | <0.1 |

| d2 | Loss of four deuteriums | <0.1 |

| d1 | Loss of five deuteriums | <0.1 |

| d0 | Non-deuterated | <0.1 |

| Total Isotopic Purity (d6) | ≥98% |

Note: This data is representative of a high-purity standard and may vary between batches and suppliers. It is imperative to consult the Certificate of Analysis provided with the specific lot being used.

Synthesis of 8-Chlorotheophylline-d6

A common and efficient method for the synthesis of 8-Chlorotheophylline-d6 involves the methylation of a suitable xanthine precursor with a deuterated methylating agent. A plausible synthetic route starts from theophylline, which is first chlorinated at the 8-position and then N-methylated using a deuterated methyl source. More concisely, starting from 8-chloroxanthine, a double methylation can be performed. A particularly relevant method is the synthesis of deuterated caffeine (B1668208) (caffeine-d9) from xanthine using deuterated methyl iodide (CD₃I). This approach can be adapted for 8-Chlorotheophylline-d6, likely starting from 8-chloroxanthine.

Caption: Plausible synthetic pathway for 8-Chlorotheophylline-d6.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is primarily accomplished using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can resolve the signals from the different deuterated species (d6, d5, etc.).

Protocol for Isotopic Purity Analysis by LC-HRMS:

-

Sample Preparation:

-

Prepare a stock solution of 8-Chlorotheophylline-d6 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution of the analyte as a sharp peak.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: High-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF).

-

Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 200-250).

-

Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0 to d6 species.

-

Integrate the peak areas for each isotopic species from the mass spectrum of the chromatographic peak.

-

Calculate the relative abundance of each species to determine the isotopic distribution.

-

Caption: Workflow for isotopic purity determination by LC-HRMS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used to determine isotopic purity by comparing the integrals of residual proton signals to an internal standard of known concentration and purity. For 8-Chlorotheophylline-d6, the absence or significant reduction of signals from the methyl protons would indicate high isotopic enrichment.

Protocol for Isotopic Purity Analysis by ¹H-qNMR:

-

Sample Preparation:

-

Accurately weigh a known amount of 8-Chlorotheophylline-d6 (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

Integrate the residual proton signals corresponding to the methyl groups of 8-Chlorotheophylline.

-

Integrate a signal from the internal standard.

-

Calculate the amount of non-deuterated or partially deuterated species relative to the internal standard to determine the isotopic purity.

-

Signaling Pathways and Applications

8-Chlorotheophylline, the non-deuterated analog, is a xanthine derivative with physiological effects similar to caffeine. It primarily acts as a central nervous system stimulant by blocking adenosine (B11128) receptors. When used as a salt with diphenhydramine (B27) (dimenhydrinate), it helps to counteract the sedative effects of the antihistamine. The use of 8-Chlorotheophylline-d6 as an internal standard is crucial for accurately quantifying dimenhydrinate (B1670652) and its metabolites in pharmacokinetic and pharmacodynamic studies.

Caption: Use of 8-Chlorotheophylline-d6 in bioanalytical workflows.

Conclusion

The isotopic purity of 8-Chlorotheophylline-d6 is a critical parameter for its effective use as an internal standard in quantitative bioanalysis. This guide has provided an overview of its properties, a plausible synthetic route, and detailed protocols for the determination of its isotopic purity using HRMS and qNMR. Researchers and drug development professionals must ensure the use of well-characterized, high-purity 8-Chlorotheophylline-d6 to guarantee the accuracy and reliability of their experimental data. Always refer to the supplier's Certificate of Analysis for lot-specific purity information.

References

Stability of 8-Chlorotheophylline-d6 Under Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of 8-Chlorotheophylline-d6 under various storage conditions. The information presented herein is crucial for researchers, scientists, and drug development professionals to ensure the integrity and purity of this isotopically labeled compound throughout its lifecycle. This guide summarizes recommended storage conditions, details experimental protocols for stability assessment, and outlines potential degradation pathways.

Core Principles of Stability and Storage

The stability of deuterated compounds like 8-Chlorotheophylline-d6 is paramount for their effective use in research and pharmaceutical development. The primary factors influencing stability are temperature, humidity, and light. Improper storage can lead to chemical degradation and isotopic exchange, compromising the quality of the compound.

Recommended Storage Conditions

To maintain the chemical and isotopic purity of 8-Chlorotheophylline-d6, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and available data for 8-Chlorotheophylline and its derivatives.

| Parameter | Condition | Rationale |

| Temperature | Long-term: -20°C Short-term: 2-8°C | Reduced temperatures minimize the rate of chemical degradation. |

| Humidity | Store in a desiccated environment. | 8-Chlorotheophylline-d6 is potentially hygroscopic; minimizing moisture prevents hydrolysis and H-D exchange. |

| Light | Protect from light; store in amber vials or in the dark. | Exposure to light can induce photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation from atmospheric components. |

| Container | Tightly sealed, preferably in single-use ampoules or vials with PTFE-lined caps. | Minimizes exposure to atmospheric moisture and contaminants. |

Forced Degradation and Stability Indicating Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The data from these studies are critical for the development of stability-indicating analytical methods.

Typical Forced Degradation Conditions

The following table outlines typical stress conditions used in forced degradation studies for compounds like 8-Chlorotheophylline, based on ICH guidelines.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the amide bonds in the purine (B94841) ring structure. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Base-catalyzed hydrolysis of the purine ring. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the purine ring system. |

| Thermal Degradation | Dry heat at 105°C for 48 hours | Thermally induced decomposition. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement of the molecule. |

Experimental Protocols

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

This protocol is based on published methods for the analysis of 8-Chlorotheophylline and its related compounds.

1. Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

8-Chlorotheophylline-d6 reference standard.

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (e.g., in a ratio of 55:5:40, v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the 8-Chlorotheophylline-d6 reference standard in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL).

-

Sample Solution (from stability study): Dilute the sample from the stability chamber with the mobile phase to a final concentration within the linear range of the method.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response of the intact 8-Chlorotheophylline-d6.

-

Inject the stressed samples.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Peak purity analysis of the 8-Chlorotheophylline-d6 peak should be performed to ensure it is free from co-eluting impurities.

Potential Degradation Pathway

Based on studies of 8-Chlorotheophylline, potential degradation products include compounds formed through hydrolysis and other transformations of the purine ring. The deuterated methyl groups are generally stable but the rest of the molecule is susceptible to degradation.

Caption: Potential degradation pathways of 8-Chlorotheophylline-d6.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of 8-Chlorotheophylline-d6.

Caption: General workflow for a stability study.

Conclusion

Ensuring the stability of 8-Chlorotheophylline-d6 is critical for its reliable use in scientific research and drug development. Adherence to recommended storage conditions, including low temperature, protection from light and moisture, and storage under an inert atmosphere, is essential. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, allows for the accurate monitoring of the compound's purity and the detection of any potential degradation products. While specific quantitative stability data for the deuterated form is not widely available, the information on the non-deuterated analogue provides a strong foundation for stability assessment. Researchers should perform their own stability studies under their specific formulation and storage conditions to ensure the integrity of 8-Chlorotheophylline-d6 for its intended application.

Technical Guide: 8-Chlorotheophylline-d6 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols typically found in a Certificate of Analysis (CoA) for 8-Chlorotheophylline-d6. This deuterated analog of 8-Chlorotheophylline (B119741) is a critical internal standard for quantitative bioanalytical studies, demanding rigorous quality control to ensure accuracy and reproducibility in research and drug development.

Compound Information

8-Chlorotheophylline-d6 is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative often used in combination with antihistamines to counteract drowsiness.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 8-Chlorotheophylline in complex biological matrices.

| Identifier | Value |

| Compound Name | 8-Chlorotheophylline-d6 |

| IUPAC Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[4] |

| CAS Number | 1346598-95-5[5][6] |

| Molecular Formula | C₇HD₆ClN₄O₂[5] |

| Molecular Weight | 220.65 g/mol [4][5] |

| Structure |

|

Analytical Data Summary

The following tables summarize the quantitative data expected from a typical batch analysis of 8-Chlorotheophylline-d6, ensuring its identity, purity, and stability.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Identity (¹H-NMR) | Nuclear Magnetic Resonance | Spectrum conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | [M+H]⁺ = 221.07 | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Deuterium Incorporation | Mass Spectrometry | ≥ 99% | 99.6% |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> limits | Conforms |

Table 2: Physicochemical Properties

| Property | Method | Result |

| Melting Point | Capillary Method | 290 °C (decomposes) |

| Solubility | Visual Inspection | Soluble in DMSO |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M potassium phosphate (B84403) monobasic) in a 25:75 (v/v) ratio.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Procedure: A solution of 8-Chlorotheophylline-d6 is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed mass should correspond to the calculated mass of the protonated molecule ([M+H]⁺).

-

Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed. The percentage of the d6-labeled species is determined by comparing the intensity of the peak corresponding to the fully deuterated molecule with the sum of intensities of all isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: A sample of 8-Chlorotheophylline-d6 is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The absence of signals corresponding to the methyl protons confirms the high level of deuterium incorporation. The remaining peaks in the spectrum should be consistent with the aromatic and N-H protons of the 8-Chlorotheophylline structure.

Visualization of Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a new batch of 8-Chlorotheophylline-d6 reference standard.

Caption: Quality control workflow for 8-Chlorotheophylline-d6.

Mechanism of Action of 8-Chlorotheophylline

8-Chlorotheophylline is a central nervous system stimulant, similar to caffeine.[1][2] Its primary mechanism of action is the blockade of adenosine (B11128) receptors.[1][3] Adenosine is a neuromodulator that typically has an inhibitory effect on neuronal firing. By blocking these receptors, 8-Chlorotheophylline leads to an excitatory effect, which can counteract drowsiness.[1][3] This property is utilized in combination drug products like dimenhydrinate, where 8-chlorotheophylline is combined with an antihistamine such as diphenhydramine (B27) to mitigate the sedative side effects of the antihistamine.[1][2]

References

- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 8-Chlorotheophylline-d6 | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 8-Chlorotheophylline-D6 | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]

- 7. researchgate.net [researchgate.net]

Navigating the Landscape of Deuterated 8-Chlorotheophylline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 8-Chlorotheophylline-d6, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline, for researchers, scientists, and drug development professionals. This document outlines commercial suppliers, key quantitative data, a representative experimental protocol for its use as an internal standard in bioanalytical methods, and a depiction of its relevant signaling pathway.

Commercial Availability and Specifications

8-Chlorotheophylline-d6 is available from a range of specialized chemical suppliers. The isotopic purity of these compounds is a critical parameter for their application in sensitive analytical techniques. Below is a summary of typical product specifications available in the market.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format |

| Simson Pharma | T160013 | High Quality (CoA Provided) | Not Specified | Powder |

| MedchemExpress | HY-W014203S | ≥98% | High (Implied by application) | Solid |

| BOC Sciences | Not Specified | ≥98% | Not Specified | Off-white Solid |

| Alentris Research | ALN-T045D02 | Not Specified | Not Specified | Powder |

| Pharmaffiliates | PA STI 020900 | Not Specified | Not Specified | Powder |

| TargetMol | TMIH-0064 | Not Specified | Not Specified | Powder |

Note: A Certificate of Analysis (CoA) is typically available upon request from the supplier and will provide lot-specific data on purity, isotopic enrichment, and other quality control parameters.

Core Application: Bioanalytical Quantification

8-Chlorotheophylline-d6 is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of 8-Chlorotheophylline or structurally related compounds in biological matrices. Its key advantage is its near-identical chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.

Representative Experimental Protocol: Quantification of 8-Chlorotheophylline in Human Plasma using LC-MS/MS

This protocol is a representative example and may require optimization for specific applications and instrumentation.

1. Materials and Reagents:

-

8-Chlorotheophylline (analyte)

-

8-Chlorotheophylline-d6 (Internal Standard)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of 8-Chlorotheophylline-d6 working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (example):

-

8-Chlorotheophylline: Precursor ion > Product ion (to be determined by infusion)

-

8-Chlorotheophylline-d6: Precursor ion+6 > Product ion (to be determined by infusion)

-

4. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.

Experimental Workflow

Figure 1: A typical workflow for the bioanalysis of 8-Chlorotheophylline using its deuterated internal standard.

Mechanism of Action: Adenosine (B11128) Receptor Blockade

8-Chlorotheophylline, like other xanthine derivatives such as caffeine (B1668208) and theophylline, exerts its primary pharmacological effects through the antagonism of adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity and has a generally inhibitory effect in the central nervous system.

By blocking adenosine receptors (primarily A1 and A2A subtypes), 8-Chlorotheophylline prevents adenosine from binding and initiating its downstream signaling cascade. This leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the stimulant effects commonly associated with xanthines.

Signaling Pathway Diagram

Figure 2: The signaling pathway of adenosine and its blockade by 8-Chlorotheophylline.

This technical guide provides a foundational understanding of 8-Chlorotheophylline-d6 for its effective application in a research setting. For specific applications, further optimization of the provided protocols and consultation of detailed supplier information is recommended.

Methodological & Application

Application Note: High-Throughput Bioanalysis of a Model Analyte in Human Plasma using 8-Chlorotheophylline-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a model analyte in human plasma. The method utilizes 8-Chlorotheophylline-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The protocol described herein is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and drug metabolism studies.

Introduction

In drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic profiles.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[3] A SIL-IS, such as 8-Chlorotheophylline-d6, is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly throughout the analytical process, from extraction to detection. This co-eluting property allows for reliable correction of potential ionization suppression or enhancement caused by the complex biological matrix.

This application note provides a comprehensive protocol for a bioanalytical method using 8-Chlorotheophylline-d6 as an internal standard, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

-

Analytes: Model Analyte, 8-Chlorotheophylline-d6 (Internal Standard)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (AR grade)

-

Reagents: Deionized water, Human Plasma (sourced from an accredited supplier)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the model analyte in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 8-Chlorotheophylline-d6 in methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL 8-Chlorotheophylline-d6 internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| System | UPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Autosampler Temp. | 10°C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined based on analyte structure |

| MRM Transition (IS) | To be determined (e.g., for a close analog like Theophylline-d6: m/z 187.17 → 127.06)[4] |

| Collision Energy | Optimized for each analyte and internal standard |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method using 8-Chlorotheophylline-d6 as an internal standard. The data is representative and based on typical validation results for similar LC-MS/MS assays.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Model Analyte | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Model Analyte | > 85 | 90 - 110 |

| 8-Chlorotheophylline-d6 | > 85 | 90 - 110 |

Visualizations

Caption: Experimental workflow for LC-MS/MS bioanalysis.

Caption: Triple quadrupole mass spectrometer signal pathway.

Conclusion

The described LC-MS/MS method utilizing 8-Chlorotheophylline-d6 as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of a model analyte in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic runtime make this method well-suited for routine bioanalysis in a drug development setting. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical results.

References

- 1. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scispace.com [scispace.com]

Application Note: The Use of 8-Chlorotheophylline-d6 for the Pharmacokinetic Study of Theophylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296) is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Due to its narrow therapeutic index, monitoring theophylline's pharmacokinetic profile is crucial to ensure efficacy while avoiding toxicity. Accurate and precise quantification of theophylline in biological matrices is therefore essential. This application note details a robust and reliable bioanalytical method using 8-Chlorotheophylline-d6 as a stable isotope-labeled internal standard (SIL-IS) for the pharmacokinetic analysis of theophylline in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability and matrix effects.[1][2][3][4]

Principle

This method employs protein precipitation for sample preparation, followed by chromatographic separation and quantification using LC-MS/MS. 8-Chlorotheophylline-d6 is added to all samples, including calibration standards, quality control samples, and study samples, at a constant concentration. Theophylline and 8-Chlorotheophylline-d6 are ionized and detected by the mass spectrometer. The ratio of the peak area of theophylline to that of 8-Chlorotheophylline-d6 is used for quantification, which ensures high accuracy and precision by normalizing for variations during the analytical process.[1][5]

Experimental Protocols

Materials and Reagents

-

Theophylline (Reference Standard)

-

8-Chlorotheophylline-d6 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions Preparation

-

Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of theophylline reference standard in 10 mL of methanol.

-

8-Chlorotheophylline-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 8-Chlorotheophylline-d6 in 1 mL of methanol.

-

Theophylline Working Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 8-Chlorotheophylline-d6 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and equilibrate. |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Theophylline: m/z 181.1 → 124.1 8-Chlorotheophylline-d6: m/z 221.1 → 146.1 (Example) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Gas Temperatures | Optimized for the specific instrument |

Note: The exact MRM transitions for 8-Chlorotheophylline-d6 should be determined by direct infusion of the standard, as the fragmentation pattern will depend on the position and number of deuterium (B1214612) atoms.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of theophylline and IS in blank plasma. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over the calibration range (e.g., 5-5000 ng/mL). |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | Consistent and reproducible extraction recovery for both theophylline and IS. |

| Matrix Effect | No significant ion suppression or enhancement observed. |

| Stability | Stable under various storage and processing conditions (freeze-thaw, short-term, long-term). |

Data Presentation

Table 1: Bioanalytical Method Validation Summary

This table presents typical validation results for the LC-MS/MS method for theophylline quantification using 8-Chlorotheophylline-d6 as an internal standard.

| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 5 | 8.5 | -4.2 | 11.2 | -2.8 |

| Low QC | 15 | 6.1 | 2.5 | 7.8 | 3.1 |

| Mid QC | 250 | 4.3 | 1.8 | 5.5 | 0.9 |

| High QC | 4000 | 3.8 | -1.1 | 4.9 | -0.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 2: Theophylline Pharmacokinetic Parameters in Healthy Adults

This table summarizes key pharmacokinetic parameters of theophylline obtained from a hypothetical study in healthy adult volunteers following a single oral dose, with concentrations determined using the validated LC-MS/MS method with 8-Chlorotheophylline-d6 as the internal standard.[6][7][8][9][10]

| Parameter | Symbol | Mean Value (± SD) | Unit |

| Peak Plasma Concentration | Cmax | 8.5 (± 1.7) | µg/mL |

| Time to Peak Plasma Concentration | Tmax | 2.0 (± 0.8) | h |

| Area Under the Curve (0 to infinity) | AUC₀-∞ | 75.6 (± 15.2) | µg·h/mL |

| Elimination Half-life | t½ | 8.1 (± 1.5) | h |

| Apparent Volume of Distribution | Vd/F | 35 (± 7) | L |

| Apparent Total Clearance | CL/F | 3.0 (± 0.6) | L/h |

SD: Standard Deviation.

Visualizations

Caption: Workflow of a pharmacokinetic study of theophylline.

Caption: Analyte and internal standard relationship in LC-MS/MS.

Conclusion

The described LC-MS/MS method, utilizing 8-Chlorotheophylline-d6 as an internal standard, provides a highly selective, sensitive, and robust approach for the quantification of theophylline in human plasma. This methodology is well-suited for pharmacokinetic studies, enabling researchers and drug development professionals to obtain reliable data for assessing the absorption, distribution, metabolism, and excretion of theophylline. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the integrity of the pharmacokinetic data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 8. Pharmacokinetics of a sustained-release theophylline formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Application Notes and Protocols for Therapeutic Drug Monitoring Using 8-Chlorotheophylline-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology aimed at optimizing drug therapy for individual patients. It involves measuring drug concentrations in biological fluids, typically plasma or serum, to ensure that levels are within a target range that is both effective and non-toxic. For many drugs with a narrow therapeutic index, TDM is essential for safe and effective treatment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM.[1][2] This is due to its high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.[1] A key component of robust LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and have nearly identical physicochemical properties, but are differentiated by their mass.

This document provides detailed application notes and protocols for the therapeutic drug monitoring of Theophylline (B1681296) , a bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), using 8-Chlorotheophylline-d6 as an internal standard.[3] Theophylline has a narrow therapeutic window, making TDM crucial to avoid toxicity.[3] 8-Chlorotheophylline-d6 is a deuterated analog of 8-chlorotheophylline (B119741) and a close structural analog to theophylline, making it an excellent choice for an internal standard in LC-MS/MS assays for theophylline.

Signaling Pathway of Theophylline

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in smooth muscle relaxation, particularly in the bronchi, and suppression of inflammatory responses. Additionally, theophylline is a non-selective adenosine receptor antagonist.

Experimental Protocols

Materials and Reagents

-

Theophylline certified reference standard

-

8-Chlorotheophylline-d6 certified reference standard

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Microcentrifuge tubes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and 8-Chlorotheophylline-d6 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the 8-Chlorotheophylline-d6 primary stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample clean-up in TDM.

-

Pipette 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 8-Chlorotheophylline-d6 internal standard working solution (1 µg/mL) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Theophylline and 8-Chlorotheophylline-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Theophylline | 181.1 | 124.1 | 20 |

| 8-Chlorotheophylline-d6 | 221.1 | 150.1 | 22 |

| Note: MRM transitions and collision energies should be optimized for the specific instrument used. |

Method Validation Data

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar assays.

Table 2: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Theophylline | 100 - 20,000 | > 0.995 |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| Low | 300 | < 5% | < 7% | 95 - 105% |

| Medium | 5,000 | < 4% | < 6% | 97 - 103% |

| High | 15,000 | < 3% | < 5% | 98 - 102% |

Table 4: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | 85 - 95% | 90 - 110% |

| High | 88 - 98% | 92 - 108% |

Conclusion

This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of theophylline in human plasma using 8-Chlorotheophylline-d6 as an internal standard with LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for clinical research and patient management. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is paramount for drugs with a narrow therapeutic index like theophylline. Researchers, scientists, and drug development professionals can adapt this protocol to their specific laboratory instrumentation and requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status and usefulness of therapeutic drug monitoring implementation of theophylline in elderly patients based on a nationwide database study and modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of 8-Chlorotheophylline in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline (B119741) is a stimulant drug of the xanthine (B1682287) class, structurally related to caffeine. It is commonly combined with diphenhydramine (B27) to form the antiemetic drug dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine. The quantitative analysis of 8-chlorotheophylline in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document provides detailed application notes and protocols for the determination of 8-chlorotheophylline in human serum/plasma and urine using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, a foundational protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented.

Analytical Methods Overview

A summary of analytical methods for the quantification of 8-chlorotheophylline is presented below. Detailed protocols and validation data are provided in the subsequent sections.

| Technique | Biological Matrix | Sample Preparation | Key Advantages |

| HPLC-UV | Serum, Plasma | Protein Precipitation | Simple, rapid, and cost-effective. |

| HPLC-UV | Plasma | Liquid-Liquid Extraction | Good selectivity and recovery. |

| GC-MS | Blood, Urine | Liquid-Liquid Extraction | High specificity and sensitivity. |

Quantitative Data Summary

The following tables summarize the validation parameters for the analytical methods described in this document.

Table 1: HPLC-UV Method Validation Data

| Parameter | Human Serum/Plasma (Protein Precipitation) [1][2] | Human Plasma (Liquid-Liquid Extraction - Adapted from Dimenhydrinate Method) [3] |

| Linearity Range | 0.2 - 30 µg/mL | 6 - 380 ng/mL |

| Correlation Coefficient (r²) | 0.997 | > 0.99 |

| Limit of Quantification (LOQ) | 0.2 µg/mL | 6 ng/mL |

| Limit of Detection (LOD) | Not Reported | 2 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 10.8% |

| Inter-day Precision (%RSD) | < 5% | < 11.4% |

| Accuracy (% Recovery) | 98% | 88.6 - 96.89% |

Table 2: GC-MS Method - General Performance Characteristics

| Parameter | General Performance (Method Adaptation) |

| Linearity Range | To be determined during method validation. |

| Correlation Coefficient (r²) | > 0.99 is typically achievable. |

| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range. |

| Limit of Detection (LOD) | Expected to be in the sub-ng/mL range. |

| Precision (%RSD) | Should be < 15% (20% at LOQ). |

| Accuracy (% Bias) | Should be within ±15% (±20% at LOQ). |

Experimental Protocols

HPLC-UV Method for 8-Chlorotheophylline in Human Serum/Plasma (Protein Precipitation)

This protocol is adapted from a method where 8-chlorotheophylline was used as an internal standard for the analysis of theophylline (B1681296) in human serum[1][2].

4.1.1. Materials and Reagents

-

8-Chlorotheophylline reference standard

-

Theophylline (or other suitable internal standard)

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Ultrapure water

-

Human serum or plasma (drug-free)

4.1.2. Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: µ-Bondapak C18, 30 cm x 3.9 mm, 10 µm (or equivalent)[1].

-

Mobile Phase: Methanol: 15mM Potassium Dihydrogen Phosphate buffer (pH 4.5, adjusted with phosphoric acid) (22:78, v/v)[1].

-

Flow Rate: 1.4 mL/min[1].

-

Detection Wavelength: 275 nm[1].

-

Injection Volume: 25 µL[1].

-

Column Temperature: Ambient.

-

Run Time: Approximately 10 minutes.

4.1.3. Preparation of Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 8-chlorotheophylline in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.2 to 30 µg/mL.

-

Internal Standard (IS) Solution: Prepare a stock solution of theophylline (1 mg/mL) in methanol. Dilute this stock solution with methanol to obtain a working IS solution of 5 µg/mL.

4.1.4. Sample Preparation

-

To 250 µL of serum or plasma in a microcentrifuge tube, add 500 µL of methanol containing the internal standard (5 µg/mL)[1].

-

Vortex the mixture for 15 seconds[1].

-

Centrifuge at 10,000 rpm for 7 minutes to precipitate proteins[1].

-

Transfer the supernatant to an autosampler vial.

-

Inject 25 µL into the HPLC system[1].

4.1.5. Workflow Diagram

Caption: HPLC-UV protein precipitation workflow.

HPLC-UV Method for 8-Chlorotheophylline in Human Plasma (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for dimenhydrinate, the salt of 8-chlorotheophylline and diphenhydramine[3].

4.2.1. Materials and Reagents

-

8-Chlorotheophylline reference standard

-

Internal Standard (e.g., Theophylline)

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ammonium (B1175870) bicarbonate (analytical grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Human plasma (drug-free)

4.2.2. Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: C18 Bondapak, 250 x 4.6 mm, 10 µm (or equivalent)[3].

-

Mobile Phase: A solution of ammonium bicarbonate in water and methanol[3]. The exact ratio should be optimized. A starting point could be 70:30 (v/v) aqueous to organic.

-

Flow Rate: 0.5 mL/min[3].

-

Detection Wavelength: 229 nm[3].

-

Injection Volume: 50 µL.

-

Column Temperature: Ambient.

-

Run Time: Approximately 15 minutes.

4.2.3. Preparation of Solutions

-

Stock Solution (1 mg/mL): Prepare as described in section 4.1.3.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to achieve concentrations from 6 to 380 ng/mL.

-

Internal Standard (IS) Solution: Prepare a stock solution of theophylline (1 mg/mL) in methanol. Dilute to a suitable working concentration (e.g., 100 ng/mL) with mobile phase.

4.2.4. Sample Preparation

-

To 1 mL of plasma in a centrifuge tube, add a known amount of internal standard.

-

Add 5 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v)[3].

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 50 µL into the HPLC system.

4.2.5. Workflow Diagram

Caption: HPLC-UV liquid-liquid extraction workflow.

GC-MS Method for 8-Chlorotheophylline in Biological Matrices

This protocol is a general guideline adapted from a method for the characterization of 8-chlorotheophylline impurities[4]. Full validation is required for quantitative analysis.

4.3.1. Materials and Reagents

-

8-Chlorotheophylline reference standard

-

Internal Standard (e.g., Deuterated 8-chlorotheophylline or a structurally similar compound)

-

Ethyl acetate (GC grade)

-

Acetonitrile (GC grade)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary.

4.3.2. Instrumentation and Chromatographic Conditions

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-